molecular formula C17H18BrNO3S B486600 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene CAS No. 791844-35-4

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B486600
CAS No.: 791844-35-4
M. Wt: 396.3g/mol
InChI Key: SBPXKEVEGISDAY-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, an ethoxy group, and a sulfonyl group attached to a 2-methylindoline moiety

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with bromine in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst. The sulfonyl group attached to the 2-methylindoline moiety can be introduced through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with various molecular targets. The electrophilic bromine atom can react with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene include:

    1-Bromo-2-ethoxybenzene: Lacks the sulfonyl and indoline groups, making it less versatile in terms of reactivity and applications.

    2-Ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene: Lacks the bromine atom, which reduces its potential for electrophilic substitution reactions.

    1-Bromo-4-[(2-methylindolinyl)sulfonyl]benzene: Lacks the ethoxy group, affecting its solubility and reactivity.

The presence of the bromine, ethoxy, and sulfonyl groups in this compound makes it unique and highly versatile for various chemical transformations and applications .

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-3-22-17-11-14(8-9-15(17)18)23(20,21)19-12(2)10-13-6-4-5-7-16(13)19/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPXKEVEGISDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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